molecular formula C10H13N5 B11791102 N-Isobutylpteridin-4-amine

N-Isobutylpteridin-4-amine

Cat. No.: B11791102
M. Wt: 203.24 g/mol
InChI Key: ZYANYXYLKYVVOJ-UHFFFAOYSA-N
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Description

N-Isobutylpteridin-4-amine is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. With a molecular formula inferred to be C10H13N5 based on its structural core, this compound belongs to the pteridine derivative family, a class of nitrogen-containing heterocycles known for their broad biological activities. Compounds featuring the pteridin-4-amine scaffold, such as the related N-Cyclopropylpteridin-4-amine, are frequently explored as key intermediates and scaffolds in the synthesis of more complex molecules . The primary research value of this compound lies in its role as a versatile building block. The pteridine core can be functionalized at various positions, and the isobutyl group can influence the compound's overall lipophilicity and steric profile. This makes it a valuable template for constructing potential pharmacologically active agents. Researchers utilize such structures in the design and development of new compounds for various therapeutic areas. While the specific mechanism of action for this compound is not detailed in the available literature, analogous molecules with the imidazo[4,5-c]quinolin-4-amine structure have been investigated for their potential as antiviral agents and for their ability to induce cytokine production . Furthermore, aminopyridine derivatives, which share some structural similarities in their nitrogen-containing heterocyclic systems, are well-known in neuroscience research as potassium channel blockers . This suggests that pteridin-4-amines may also find applications in probing ion channel function or neurological pathways. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-methylpropyl)pteridin-4-amine

InChI

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15)

InChI Key

ZYANYXYLKYVVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=NC2=NC=CN=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylpteridin-4-amine typically involves the reaction of pteridine derivatives with isobutylamine. One common method includes the nucleophilic substitution of a halogenated pteridine with isobutylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylpteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pteridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Isobutylpteridin-4-amine has been explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer.

  • Neurological Disorders: Research indicates that derivatives of pteridin compounds can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may serve as a scaffold for developing inhibitors of protein aggregation .
  • Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in breast cancer models, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for modulating biochemical pathways:

  • Mechanism of Action: this compound can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is particularly useful in drug design for conditions where enzyme overactivity contributes to disease progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study Objective Results
Cancer TreatmentEvaluate anticancer effects in breast cancer modelsSignificant apoptosis induction in cancer cells with minimal effects on normal cells .
Infection ControlAssess antimicrobial efficacy against resistant bacterial strainsEffective inhibition of growth in multi-drug resistant strains .
NeuroprotectionInvestigate protective effects against neurodegenerationReduction in protein aggregation in cellular models, suggesting potential for treating Alzheimer's .

Mechanism of Action

The mechanism of action of N-Isobutylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in pteridine metabolism, thereby influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine- and pyrimidine-based amines, which share functional group similarities or synthetic pathways with N-Isobutylpteridin-4-amine. These compounds are selected based on their structural motifs, molecular weights, and documented applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Findings
This compound (Hypothetical) C₁₀H₁₄N₆ 218.26 (calculated) Pteridine core, isobutylamine group Potential kinase modulation or receptor targeting (theoretical)
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₁H₁₈N₆ 233.31 Pyrimidine core, allyl and piperidine groups Pharmaceutical R&D, agrochemicals, material science
N-{[(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine C₂₅H₃₈N₂O₂ 399.2 (observed) Tetrahydro-2H-pyran, isopropyl, phenylpiperidine Patented therapeutic agents (e.g., CNS disorders)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₄H₂₀ClN₂·HCl 275.22 Piperidine, 4-chlorobenzyl, methyl groups Intermediate in API synthesis
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 Acetylated piperidine, primary amine Precursor for bioactive molecule synthesis
N-(4-Iodophenyl)-1-propylpiperidin-4-amine C₁₄H₂₁IN₂ 344.23 Piperidine, 4-iodophenyl, propyl groups Radioligand or imaging agent candidate

Structural and Functional Analysis

  • Core Heterocycles: Pteridine vs. Substituent Effects:
  • The isobutyl group in this compound increases steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ), which may affect membrane permeability and metabolic stability.
  • Electron-withdrawing groups (e.g., 4-iodophenyl in ) or aromatic systems (e.g., phenylpiperidine in ) alter electronic properties and binding kinetics.

  • Synthetic Pathways :

    • Many analogs (e.g., ) are synthesized via reductive amination or palladium-catalyzed hydrogenation, suggesting that this compound could be prepared using similar methods.
  • Biological Relevance :

    • Piperidine derivatives (e.g., ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The pteridine scaffold, however, is more often linked to antifolate or antimicrobial activity .

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity : The isobutyl group in this compound likely confers higher logP values than acetylated () or chlorobenzyl-substituted () analogs, impacting absorption and distribution.
  • Metabolic Stability : Piperidine N-methylation (e.g., ) or acetylation () reduces susceptibility to oxidative metabolism, whereas the primary amine in this compound may require protective strategies.

Biological Activity

N-Isobutylpteridin-4-amine is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by an isobutyl group at the nitrogen position. Its molecular formula is C11H14N4C_{11}H_{14}N_4, and it exhibits properties typical of pteridine compounds, which are known for their role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pteridine derivatives often interact with enzymes involved in metabolic pathways. Studies have shown that this compound may inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and survival.
  • Cytotoxic Effects : Preliminary research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential as an anticancer agent.
  • Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and differentiation. For instance, it could modulate pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits nucleotide metabolism enzymes
Signal Transduction ModulationAffects cell growth pathways

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

  • Cancer Cell Lines : In a study involving leukemia KG-1 cells, this compound demonstrated significant cytotoxicity comparable to established anticancer drugs. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating potent activity against these cells.
  • Enzymatic Assays : The compound was tested for its ability to inhibit specific enzymes related to DNA synthesis and repair. Results indicated that this compound effectively reduced enzyme activity, leading to decreased proliferation rates in treated cells.
  • Animal Models : Preliminary in vivo studies have suggested that administration of this compound can lead to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing effective therapeutic applications.
  • Clinical Trials : Rigorous clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens for potential use in cancer therapy.

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